

# Spectroscopic Analysis of Sofosbuvir Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity C |           |
| Cat. No.:            | B10800363             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Sofosbuvir impurity C**, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The structural elucidation and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this specific impurity.

## Introduction to Sofosbuvir Impurity C

**Sofosbuvir impurity C** is a diastereomer of Sofosbuvir. Its chemical structure has been confirmed and is available in public databases such as PubChem.[1] The systematic name for **Sofosbuvir impurity C** is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate.[1]

#### Chemical Structure:

Molecular Formula: C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P[1][2][3]

Molecular Weight: 529.46 g/mol [1][2]

• CAS Number: 1496552-28-3[1][2][3][4]



## **Data Presentation**

While specific, publicly available spectra for **Sofosbuvir Impurity C** are limited, the following tables summarize the expected quantitative data based on its known structure and general principles of spectroscopic analysis for related pharmaceutical compounds. Commercial suppliers of this impurity standard confirm that a Certificate of Analysis with detailed <sup>1</sup>H-NMR, Mass, and IR data is typically provided.[2]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Sofosbuvir Impurity C** (in DMSO-d<sub>6</sub>)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment         |
|--------------------|--------------|-------------|--------------------|
| ~7.7               | d            | 1H          | Uracil H-6         |
| ~7.2-7.4           | m            | 5H          | Phenyl-H           |
| ~6.0               | d            | 1H          | Anomeric H-1'      |
| ~5.7               | d            | 1H          | Uracil H-5         |
| ~5.0               | m            | 1H          | Isopropyl CH       |
| ~4.0-4.5           | m            | 3H          | H-2', H-5'a, H-5'b |
| ~3.9               | m            | 1H          | Alanine α-CH       |
| ~3.8               | m            | 1H          | H-3'               |
| ~1.3               | d            | 3H          | Alanine CH₃        |
| ~1.2               | d            | 6H          | Isopropyl CH₃      |
| ~1.1               | S            | 3H          | 2'-CH3             |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Sofosbuvir Impurity C** (in DMSO-d<sub>6</sub>)



| Chemical Shift (δ) ppm | Assignment    |
|------------------------|---------------|
| ~172                   | Alanine C=O   |
| ~163                   | Uracil C-4    |
| ~150                   | Uracil C-2    |
| ~150                   | Phenyl C-O    |
| ~140                   | Uracil C-6    |
| ~129                   | Phenyl CH     |
| ~124                   | Phenyl CH     |
| ~120                   | Phenyl CH     |
| ~102                   | Uracil C-5    |
| ~95                    | C-1'          |
| ~85                    | C-4'          |
| ~78                    | C-3'          |
| ~70                    | Isopropyl CH  |
| ~65                    | C-5'          |
| ~50                    | Alanine α-CH  |
| ~22                    | Isopropyl CH₃ |
| ~20                    | Alanine CH₃   |
| ~16                    | 2'-CH₃        |

Table 3: Mass Spectrometry Data for **Sofosbuvir Impurity C** 



| Parameter                        | Value                                   |
|----------------------------------|-----------------------------------------|
| Ionization Mode                  | Electrospray Ionization (ESI), Positive |
| [M+H] <sup>+</sup> (Calculated)  | 530.1707                                |
| [M+Na] <sup>+</sup> (Calculated) | 552.1526                                |

Table 4: FT-IR Spectral Data for Sofosbuvir Impurity C

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment                  |
|--------------------------------|----------------------------------------------|
| ~3400                          | O-H (hydroxyl), N-H (amine/amide) stretching |
| ~3100-3000                     | C-H stretching (aromatic)                    |
| ~2980-2850                     | C-H stretching (aliphatic)                   |
| ~1740                          | C=O stretching (ester)                       |
| ~1680                          | C=O stretching (amide/uracil)                |
| ~1600, 1490                    | C=C stretching (aromatic)                    |
| ~1250                          | P=O stretching                               |
| ~1100-1000                     | C-O stretching                               |

## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **Sofosbuvir impurity C**, based on standard practices for pharmaceutical impurity profiling.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain detailed structural information for the unequivocal identification of **Sofosbuvir impurity C**.

#### Instrumentation:

• 400 MHz (or higher) NMR Spectrometer



• 5 mm NMR tubes

#### Sample Preparation:

- Accurately weigh approximately 5-10 mg of Sofosbuvir impurity C reference standard.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

• Pulse Program: Standard single-pulse experiment

Solvent: DMSO-d6

• Temperature: 298 K

• Spectral Width: -2 to 12 ppm

Number of Scans: 16-64 (signal-to-noise dependent)

• Relaxation Delay: 1-5 seconds

#### <sup>13</sup>C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled <sup>13</sup>C experiment

Solvent: DMSO-d6

• Temperature: 298 K

Spectral Width: 0 to 200 ppm

• Number of Scans: 1024 or more (as needed for adequate signal-to-noise)



Relaxation Delay: 2 seconds

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Assign peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with the known structure and related compounds. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be employed for unambiguous assignments.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **Sofosbuvir impurity C** for confirmation of its identity.

#### Instrumentation:

 High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.

#### LC Method:

- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).
- Flow Rate: 0.2-0.4 mL/min



• Injection Volume: 1-5 μL

#### MS Method:

Ionization Source: Electrospray Ionization (ESI)

Polarity: Positive and/or Negative

Scan Range: m/z 100-1000

Capillary Voltage: 3-4 kV

Source Temperature: 120-150 °C

Desolvation Temperature: 350-450 °C

 Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

#### Data Analysis:

- Extract the mass spectrum for the chromatographic peak corresponding to Sofosbuvir impurity C.
- Determine the accurate mass of the molecular ion (e.g., [M+H]+, [M+Na]+).
- Compare the measured accurate mass with the theoretical mass calculated from the molecular formula to confirm the elemental composition.
- Analyze the MS/MS fragmentation pattern to further confirm the structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Sofosbuvir impurity C**.

#### Instrumentation:

 Fourier Transform Infrared (FT-IR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.



#### Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid Sofosbuvir impurity C sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

Spectral Range: 4000-400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

Number of Scans: 16-32

Data Collection: Collect a background spectrum of the clean, empty ATR crystal before
collecting the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

#### Data Analysis:

- Identify the characteristic absorption bands in the IR spectrum.
- Assign these bands to specific functional groups (e.g., O-H, N-H, C=O, P=O, C-O) based on their position and intensity.
- Compare the obtained spectrum with that of the Sofosbuvir reference standard to identify any differences.

## **Visualizations**

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Sofosbuvir impurity C**.





#### Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of **Sofosbuvir Impurity C**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. Sofosbuvir Impurity 45 | SynZeal [synzeal.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Sofosbuvir Impurity C: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800363#spectroscopic-analysis-of-sofosbuvir-impurity-c-nmr-ms-ir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com